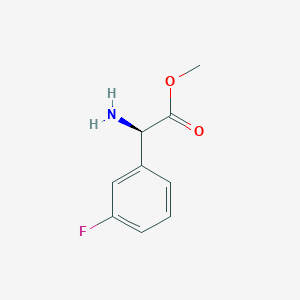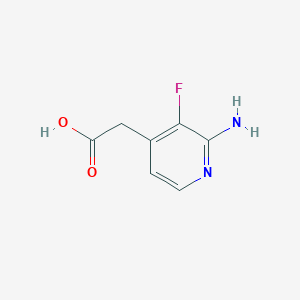
2-(2-Amino-3-fluoropyridin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-3-fluoropyridin-4-yl)acetic acid is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using reagents such as sodium nitrite and hydrofluoric acid . The resulting fluorinated pyridine can then be further functionalized to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(2-Amino-3-fluoropyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridines.
科学的研究の応用
2-(2-Amino-3-fluoropyridin-4-yl)acetic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 2-(2-Amino-3-fluoropyridin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The fluorine atom can enhance binding affinity and selectivity by interacting with specific amino acid residues in the enzyme’s active site . The amino group can form hydrogen bonds, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
2-Amino-3-fluoropyridine: A simpler analog without the acetic acid group.
2-Amino-5-fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.
2-Amino-6-bromopyridine: A brominated analog with similar reactivity but different electronic properties.
Uniqueness
2-(2-Amino-3-fluoropyridin-4-yl)acetic acid is unique due to the combination of the amino group, fluorine atom, and acetic acid moiety. This combination provides a unique set of chemical properties, including enhanced reactivity and the ability to participate in a wide range of chemical reactions. The presence of the fluorine atom also imparts unique electronic properties, making it valuable in the design of new materials and pharmaceuticals .
特性
分子式 |
C7H7FN2O2 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC名 |
2-(2-amino-3-fluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-6-4(3-5(11)12)1-2-10-7(6)9/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChIキー |
FCYPLTQGINDGFE-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1CC(=O)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




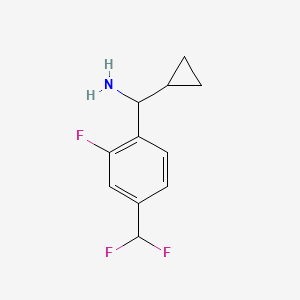
![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione](/img/structure/B13108818.png)
![L-Ornithine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N5-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B13108824.png)
![6-Chlorobenzo[d]isoxazole-3-carbohydrazide](/img/structure/B13108836.png)
![3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13108839.png)
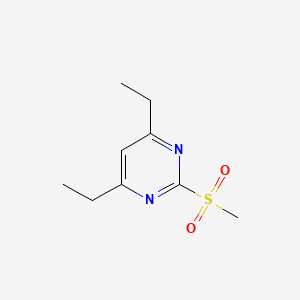


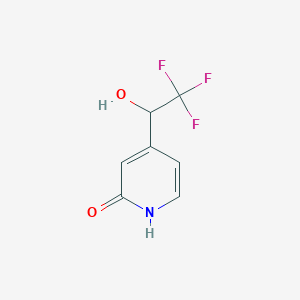
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)
